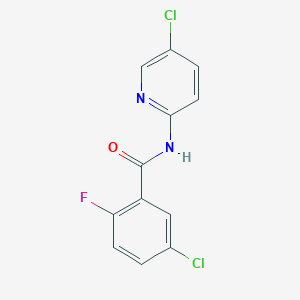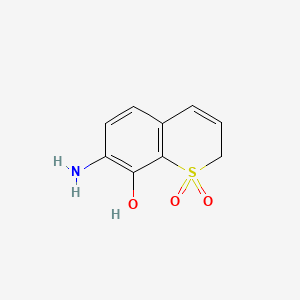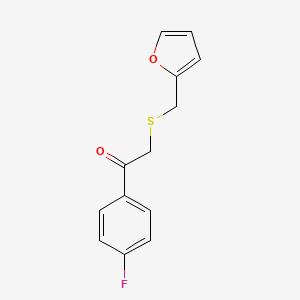![molecular formula C7H13NO B14915062 3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
3-Azabicyclo[4.1.0]heptan-5-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[410]heptan-5-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-5-ylmethanol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves scalable approaches such as the reduction of spirocyclic oxetanyl nitriles. This method is favored due to its efficiency and the ability to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Azabicyclo[4.1.0]heptan-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding ketones or reduced to yield different alcohol derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.1.0]heptan-5-ylmethanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex organic molecules . In biology, it serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals . In medicine, derivatives of this compound are being explored for their therapeutic properties, such as antiviral and anticancer activities . Additionally, in the industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways and cellular processes . For example, it has been shown to interact with certain kinases and proteases, affecting signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Azabicyclo[4.1.0]heptan-5-ylmethanol include 3-Azabicyclo[3.1.0]hexane and 3-Azabicyclo[3.1.1]heptane . These compounds share structural similarities but differ in the size of their bicyclic rings and the position of the nitrogen atom.
Uniqueness: What sets this compound apart is its specific ring structure and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical reactions .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-azabicyclo[4.1.0]heptan-5-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-8-2-5-1-7(5)6/h5-9H,1-4H2 |
Clave InChI |
ZXHQTEPZAZMDOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C(CNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)



![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)





